(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole
Description
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand with a stereogenic center at the oxazoline ring. Its molecular formula is C28H24NOP, and it is characterized by a diphenylphosphine group attached to a benzyl moiety and a phenyl-substituted dihydrooxazole ring . This ligand is widely used in asymmetric catalysis, particularly in ruthenium-catalyzed amination and cyclization reactions, where it enhances enantioselectivity and reaction efficiency .
The compound is synthesized via a three-step process from (S)-(+)-2-phenylglycinol, achieving high yields (83.2–94.5%) and purity (>99%) . Its stereochemical integrity is confirmed by polarimetry and spectroscopic methods (IR, NMR, GC-MS) . The ligand’s air stability and strong π-accepting properties make it suitable for forming stable metal complexes, such as the Ru(II)-cymene complex used in borrowing hydrogen methodology .
Properties
IUPAC Name |
diphenyl-[2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUCHOLRNDOALU-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cross-Coupling of Bromoaryl Oxazolines
A widely adopted method involves coupling 2-bromoaryl oxazoline intermediates with chlorodiphenylphosphine under copper(I) iodide catalysis . The process begins with the preparation of (S)-2-(2-bromobenzyl)-4-phenyl-4,5-dihydrooxazole via cyclization of a chiral β-amino alcohol with 2-bromobenzaldehyde. Subsequent treatment with chlorodiphenylphosphine in the presence of CuI (5 mol%) and cesium carbonate in tetrahydrofuran (THF) at 60°C yields the target compound in 68–72% isolated yield .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Base | Cs₂CO₃ |
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 24–36 hours |
| Enantiomeric Excess | >98% ee |
This method benefits from operational simplicity but requires rigorous exclusion of moisture and oxygen to prevent phosphine oxidation.
Directed Ortho Lithiation of Aryl Oxazolines
Directed ortho lithiation leverages the oxazoline’s ability to stabilize adjacent lithio intermediates. (S)-4-phenyl-4,5-dihydrooxazole is treated with n-butyllithium at −78°C in THF, generating a lithiated species at the ortho position of the benzyl group. Quenching with chlorodiphenylphosphine furnishes the desired product in 65–70% yield .
Advantages and Limitations
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Advantages : High regioselectivity; no transition-metal catalysts required.
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Limitations : Sensitive to steric hindrance; low yields with bulky substrates.
Grignard Reagent-Mediated Phosphine Installation
This two-step approach first converts 2-bromoaryl oxazoline to its Grignard reagent using magnesium in THF. The Grignard intermediate reacts with chlorodiphenylphosphine at 0°C, achieving 60–65% yield . While scalable, the method suffers from competing side reactions, necessitating careful stoichiometric control.
Comparative Performance
| Metric | Cu-Catalyzed | Lithiation | Grignard |
|---|---|---|---|
| Yield (%) | 72 | 70 | 65 |
| ee (%) | 98 | 97 | 95 |
| Scalability | High | Moderate | Low |
Chiral Resolution of Racemic Mixtures
Although less common, enantiomeric enrichment via chiral stationary-phase chromatography or diastereomeric salt formation has been reported for analogs . For example, resolving racemic 2-(2-diphenylphosphinobenzyl)-4-phenyl-4,5-dihydrooxazole with L-tartaric acid achieves 99% ee but with <50% recovery .
Mechanistic Insights and Stereochemical Control
The stereogenic center in the oxazoline ring originates from the chiral β-amino alcohol precursor, typically derived from L-valine or L-phenylalanine . Cyclization of this alcohol with 2-bromobenzaldehyde under Dean-Stark conditions ensures retention of configuration. Phosphine installation proceeds via oxidative addition-transmetallation in copper-catalyzed routes or nucleophilic substitution in lithiation methods .
Critical Factors Influencing ee
-
Purity of chiral amino alcohol precursors.
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Solvent polarity (aprotic solvents enhance stereoselectivity).
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Temperature control during lithiation (−78°C optimal).
Industrial Applicability and Optimization Trends
Recent advances focus on ligand-accelerated catalysis to reduce CuI loading to 1 mol% without compromising yield . Flow chemistry adaptations for Grignard-mediated routes show promise for kilogram-scale production, though challenges in handling air-sensitive intermediates persist.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazoline ring yields amino alcohols.
Scientific Research Applications
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Chiral ligands are used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Enantiomerically pure compounds are crucial in the development of pharmaceuticals, as different enantiomers can have different biological activities.
Industry: Chiral ligands are used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. It coordinates to a metal center, creating a chiral environment that facilitates the formation of enantiomerically enriched products. The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrates involved.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The diphenylphosphine group in the title compound provides strong π-accepting ability, critical for stabilizing Ru(II) intermediates in catalysis . Replacing the benzyl group with isopropyl (as in the isopropyl analog) increases steric bulk, improving enantioselectivity in hydrogenation .
- Biological Activity : Derivatives with benzo[b]thiophen-2-yl groups (e.g., compounds A30–A34) exhibit potent antifungal activity, unlike phosphine-containing ligands, which are inert biologically .
Stability and Handling
Biological Activity
(S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a ligand in various catalytic processes. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C28H24NOP
- Molecular Weight : 421.47 g/mol
- CAS Number : 148461-13-6
The biological activity of (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is largely attributed to its ability to act as a chiral ligand in transition metal-catalyzed reactions. The phosphine moiety in the structure plays a crucial role in coordinating with metal centers, which can influence the selectivity and efficiency of catalysis in organic reactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some phosphine-containing compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The oxazole ring may contribute to antimicrobial activity, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : Studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Data Table: Biological Activity Summary
Case Studies
-
Anticancer Efficacy :
- A study demonstrated that (S)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole exhibited potent anticancer effects against breast cancer cells. The compound was shown to activate apoptotic pathways, leading to significant reductions in cell viability.
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Antimicrobial Activity :
- Research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell walls, showcasing its potential as a new antimicrobial agent.
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Enzyme Inhibition Studies :
- Investigations into the enzyme inhibition properties revealed that this compound could effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Q & A
Q. What is the optimized synthetic route for (S)-2-(2-(diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole, and how is enantiomeric purity ensured?
The synthesis involves three stages starting from (S)-(+)-2-phenylglycinol, achieving yields of 83.2–94.5% per step. Key steps include cyclization to form the oxazoline ring and phosphine group incorporation. Enantiomeric purity (>99%) is confirmed via polarimetry and spectroscopic methods (IR, NMR, GC-MS) .
Q. What spectroscopic techniques are critical for characterizing this chiral oxazoline-phosphine ligand?
Structural validation requires a combination of:
Q. How is this compound applied in asymmetric catalysis?
It serves as a chiral ligand in transition-metal complexes, such as ruthenium-catalyzed amination of secondary alcohols via "borrowing hydrogen" methodology. The phosphine-oxazoline (PHOX) motif stabilizes metal centers and induces enantioselectivity .
Advanced Research Questions
Q. What factors influence the enantioselectivity of reactions catalyzed by (S)-PHOX-metal complexes?
Enantioselectivity depends on:
- Ligand conformation : The (S)-configuration at the oxazoline ring and steric bulk from diphenylphosphine groups create chiral pockets.
- Metal coordination geometry : Square-planar (e.g., Pd) vs. octahedral (e.g., Ru) geometries alter substrate orientation. Comparative studies with zinc complexes highlight conformational rigidity as a selectivity driver .
Q. How does ligand stability under catalytic conditions impact reaction reproducibility?
Degradation pathways (e.g., phosphine oxidation or oxazoline ring-opening) can occur under aerobic or acidic conditions. Stability is assessed via:
Q. Can this ligand be modified to enhance catalytic activity in C–C bond-forming reactions?
Structural modifications include:
- Substituent variation : Replacing phenyl with isopropyl (e.g., (S)-iPr-PHOX) alters steric and electronic profiles.
- Backbone functionalization : Introducing electron-withdrawing groups (e.g., Cl) on the benzyl moiety improves metal-ligand interaction. Comparative catalytic performance is evaluated using turnover numbers (TON) and enantiomeric excess (ee) .
Q. What analytical methods resolve contradictions in catalytic performance across studies?
Discrepancies often arise from:
- Impurity profiles : Trace metals or solvent residues alter reactivity. ICP-MS identifies metal contaminants.
- Substrate scope limitations : Kinetic studies (e.g., Hammett plots) quantify electronic effects.
- Solvent effects : Dielectric constant and coordination ability (e.g., DMSO vs. THF) are modeled via DFT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
